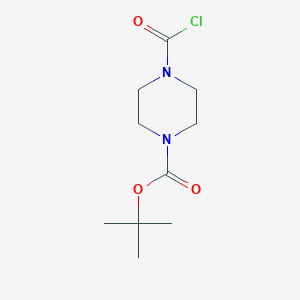![molecular formula C7H8N2O2 B1312695 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 796729-03-8](/img/structure/B1312695.png)
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Übersicht
Beschreibung
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound with the CAS Number: 796729-03-8 . It has a molecular weight of 152.15 and its IUPAC name is 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid .
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has been reported in several studies . For instance, a nonchromatographic, highly efficient method for the large-scale separation of the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo pyrazole-2- and −3-carboxylates was developed based on their remarkably different stabilities towards alkaline hydrolysis .Molecular Structure Analysis
The InChI code for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is 1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) . The compound has a molecular weight of 152.15 g/mol .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of bicyclic heteroaryl carboxyaldehydes .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a molecular weight of 152.15 g/mol and its exact mass is 152.058577502 g/mol . It has a topological polar surface area of 55.1 Ų .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Summary of the Application
“5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione”, a tricyclic analogue of isatin, has been used in the synthesis of spirocyclic heterocyclic rings .
Methods of Application
The reactivity of the ketone carbonyl group of the 2-keto-amide unit was utilized. An initial condensation of the reactive carbonyl group with an active methylene of the second component was followed by the addition of a nucleophilic third component and finally a cyclizing condensation to generate a spirocyclic heterocyclic ring .
Results or Outcomes
The research led to the construction of sundry spiro[3,30-oxindoles] via three-component combinations .
Application in Medicinal Chemistry
Summary of the Application
“5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” has been used in the development of potential dual inhibitors of blood coagulation factors Xa and XIa .
Methods of Application
Based on the principles of molecular design, a series of compounds that combine in their structure fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker, were synthesized .
Results or Outcomes
The research led to the synthesis and evaluation of novel potential dual inhibitors of coagulation factors Xa and XIa .
Application in Pharmaceutical Research
Summary of the Application
“5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole” has been used in the preparation of withasomnine molecules and pyrazole alkaloids for their application towards anti-inflammatory compounds and analgesics .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this research were not detailed in the source .
Application in Bioorganic & Medicinal Chemistry
Methods of Application
The research involved the synthesis of new 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole analogues and examination of their structure-activity relationship (SAR) in both enzyme and cell-based in vitro assays .
Results or Outcomes
The research revealed selectivity differences with respect to p38 MAP kinase (p38 MAPK) depending on the nature of the ‘warhead’ group on the dihydropyrrolopyrazole ring .
Application in Pyrrolopyrazine Derivatives
Summary of the Application
Compounds with the “5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Results or Outcomes
Application in Thiazole Derivatives
Summary of the Application
Thiazole derivatives, which can include “5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole”, have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, antidiabetic, carbonic anhydrase inhibitory, antitubercular, anticoagulant, and many other activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYACNIOQHFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463636 | |
| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
CAS RN |
796729-03-8 | |
| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


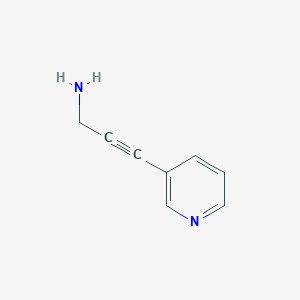
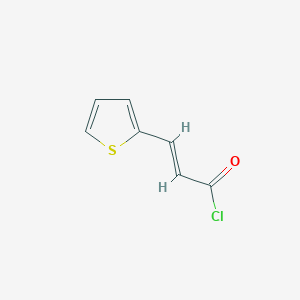

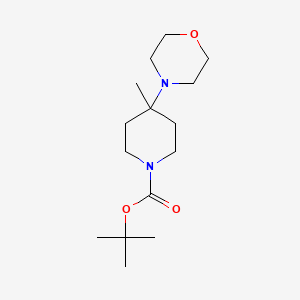
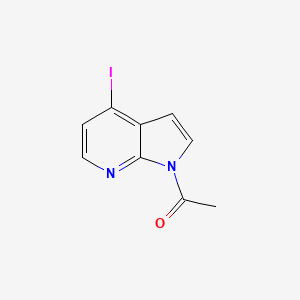
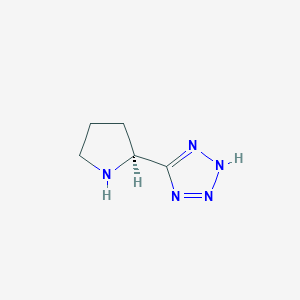
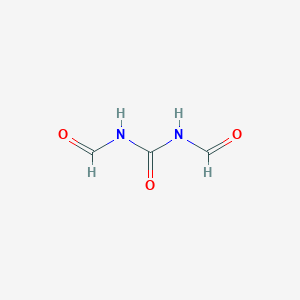

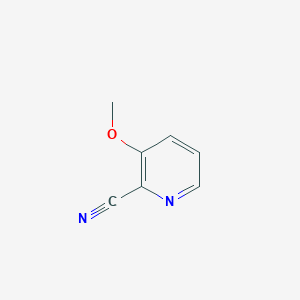
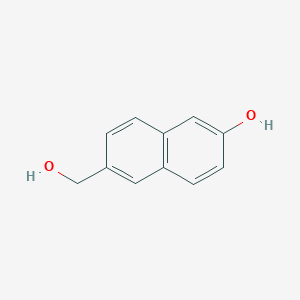
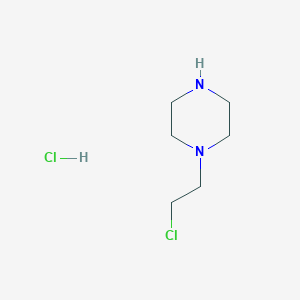
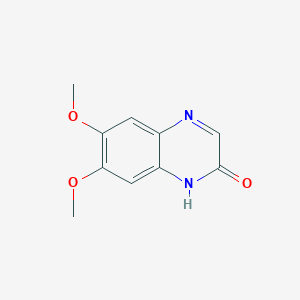
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
